molecular formula C14H19NO2 B7903824 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol

Cat. No.: B7903824
M. Wt: 233.31 g/mol
InChI Key: PFDRNGQVGHVXAQ-UHFFFAOYSA-N
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Description

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol (CAS No. 1367728-03-7) is a spirocyclic compound featuring a bicyclic framework with oxygen (2-oxa) and nitrogen (5-aza) heteroatoms. The molecular formula is C₁₄H₁₉NO₂ (MW: 233.31 g/mol), and its structure includes a benzyl substituent at the 5-position and a hydroxyl group at the 8-position . The spiro junction at C3 and C5 introduces conformational rigidity, which may influence its physicochemical properties and reactivity. This compound is utilized in pharmaceutical research, particularly as a building block for drug discovery .

Properties

IUPAC Name

5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-13-6-7-15(14(8-13)10-17-11-14)9-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDRNGQVGHVXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC1O)COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes may include various chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced technologies and equipment. The process is designed to be cost-effective and environmentally friendly. Industrial production methods may include continuous flow reactors, automated synthesis, and purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives with modified functional groups, enhanced stability, or improved biological activity.

Scientific Research Applications

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol has diverse applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis, catalysis, and material science.

    Biology: It is employed in biochemical assays, enzyme studies, and cellular research.

    Medicine: this compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials, coatings, and industrial processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

Table 1: Key Functional Group Comparisons
Compound Name Molecular Formula Functional Groups Key Reactivity/Properties
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol C₁₄H₁₉NO₂ Benzyl, 2-oxa, 8-OH Hydrogen bonding, esterification potential
5-Benzyl-5-azaspiro[3.5]nonan-8-amine C₁₅H₂₂N₂ Benzyl, 8-NH₂ Basic, forms salts, nucleophilic alkylation
5-Benzyl-5-azaspiro[3.5]nonan-8-one C₁₅H₁₉NO Benzyl, 8-ketone Lipophilic, undergoes nucleophilic addition
5-Oxaspiro[3.5]nonane-8-carboxylic acid C₉H₁₄O₃ 8-COOH Acidic, forms salts, hydrogen bonding
5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane C₁₂H₂₁NO₄ Boc-protected 8-OH Stabilized hydroxyl, acid-labile protecting group

Key Observations:

  • Hydroxyl vs. Amine/Ketone: The hydroxyl group in the target compound enables hydrogen bonding and esterification, while the amine in analogs (e.g., 5-Benzyl-5-azaspiro[3.5]nonan-8-amine) enhances basicity and salt formation . The ketone in 5-Benzyl-5-azaspiro[3.5]nonan-8-one increases lipophilicity and reactivity toward nucleophiles .
  • Carboxylic Acid Analogs: 5-Oxaspiro[3.5]nonane-8-carboxylic acid exhibits strong acidity (pKa ~4-5), facilitating ionic interactions distinct from the hydroxyl group’s moderate polarity .

Structural Isomers and Heteroatom Positioning

Table 2: Heteroatom and Isomer Comparisons
Compound Name Heteroatom Positions Key Structural Features
This compound 2-oxa, 5-aza Rigid spiro core with benzyl and hydroxyl
6-Azaspiro[3.5]nonan-7-one 6-aza, 7-ketone Different spiro junction (C3, C6)
5-Oxa-2-azaspiro[3.5]nonan-8-one 2-aza, 5-oxa Ketone at 8-position, altered ring strain

Key Observations:

  • Ring Strain and Reactivity: The position of heteroatoms (e.g., 2-oxa vs. 2-aza) alters ring strain and electronic distribution. For instance, 5-Oxa-2-azaspiro[3.5]nonan-8-one’s ketone group may enhance electrophilicity compared to the hydroxyl group in the target compound .
  • Spiro Junction Flexibility: 6-Azaspiro[3.5]nonan-7-one’s spiro junction at C3 and C6 likely reduces conformational rigidity compared to the target’s C3-C5 junction .

Physicochemical Properties

Table 3: Collision Cross-Section (CCS) and Solubility
Compound Name Predicted CCS (Ų, [M+H]⁺) Solubility Trends
This compound 131.5 (estimated) Moderate in polar solvents
5-Azaspiro[3.5]nonan-8-ol (unsubstituted) 131.5 Higher aqueous solubility
5-Benzyl-5-azaspiro[3.5]nonan-8-one N/A Low (lipophilic)

Key Observations:

  • The benzyl group in the target compound reduces aqueous solubility compared to the unsubstituted 5-azaspiro[3.5]nonan-8-ol .
  • Collision cross-section data (CCS) for the unsubstituted analog (131.5 Ų) suggests a compact conformation, which may be altered by the benzyl group’s steric bulk .

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